molecular formula C13H10BrNO4 B2369434 Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-22-2

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2369434
CAS No.: 308296-22-2
M. Wt: 324.13
InChI Key: MRYUZZFYXMFWHY-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate (CID 1584698) is a brominated benzofuran derivative with the molecular formula C₁₃H₁₀BrNO₄ and a molecular weight of 324.13 g/mol . Key structural features include:

  • Bromine at position 6 on the benzofuran ring.
  • Cyanomethoxy (-OCH₂CN) substituent at position 4.
  • Methyl ester at position 3 and methyl group at position 2.

No direct biological activity data are reported for this compound in the literature .

Properties

IUPAC Name

methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-7-12(13(16)17-2)8-5-11(18-4-3-15)9(14)6-10(8)19-7/h5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYUZZFYXMFWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyanomethoxy reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10BrNO4
  • Molecular Weight : 324.1268 g/mol
  • CAS Number : 308296-22-2

The compound features a benzofuran core with a bromine atom, a cyanomethoxy group, and an ester functional group. This unique combination of substituents contributes to its reactivity and potential applications.

Medicinal Chemistry

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has shown promise in medicinal chemistry, particularly in drug discovery and development:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom may enhance biological activity through halogen bonding interactions.
  • Antimicrobial Properties : Research indicates that benzofuran derivatives can possess antimicrobial activity, making this compound a candidate for further exploration in developing new antibiotics.

Materials Science

The compound's unique chemical structure allows for its potential use in materials science:

  • Polymer Synthesis : this compound can be used as a building block for synthesizing functionalized polymers with specific properties, such as improved thermal stability or enhanced mechanical strength.
  • Organic Light Emitting Diodes (OLEDs) : Due to its conjugated system, this compound may be explored as an organic semiconductor in OLED applications.

Agrochemicals

In agrochemical research, the compound's structural features could lead to applications in developing new pesticides or herbicides:

  • Insecticidal Activity : Similar benzofuran derivatives have been investigated for their insecticidal properties, suggesting that this compound could be effective against agricultural pests.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of various benzofuran derivatives on human cancer cell lines demonstrated that compounds structurally related to this compound exhibited significant growth inhibition. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Polymer Development

Research conducted on the synthesis of functionalized polymers using this compound showed promising results in creating materials with enhanced mechanical properties and thermal stability, suitable for industrial applications.

Mechanism of Action

The mechanism by which Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of the bromine atom and cyanomethoxy group allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent at C5 Key Properties/Activities References
Target Compound Cyanomethoxy (-OCH₂CN) Polar, nitrile group enhances hydrogen bonding potential. No reported bioactivity .
Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate Benzyloxy (-OCH₂C₆H₅) Increased lipophilicity (logP ~3.5). Potential for enhanced membrane permeability .
Methyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 3-Nitrobenzoyloxy (-OCOC₆H₄NO₂) Bulky, electron-withdrawing group. Steric hindrance may reduce reactivity .
Methyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate Ethoxy-oxoethoxy (-OCH(COOEt)CH₃) Ester functionality may improve metabolic stability .
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) Hydroxy (-OH) and methoxy (-OCH₃) Brominated analogs show cytotoxic activity against cancer cell lines but lower cytotoxicity than non-brominated precursors .

Key Observations :

  • Cyanomethoxy vs. Benzyloxy: The former is more polar (TPSA = 72.5 Ų ) compared to benzyloxy derivatives (TPSA ~48.7 Ų ), suggesting differences in solubility and bioavailability.

Halogenation Patterns

  • Bromine at C6 : Common in cytotoxic benzofurans (e.g., compound 4 in showed activity against human cancer lines) .
  • Chlorinated Analogs : Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound V) demonstrated altered reactivity due to combined halogenation at C4 and the acetyl group .

Impact of Bromine : Bromine’s electronegativity and size may enhance binding to hydrophobic pockets in enzymes or receptors, though its effect depends on substituent synergy .

Physicochemical and Computational Data

Predicted Collision Cross-Section (CCS)

Adduct CCS (Ų)
[M+H]⁺ 162.2
[M+Na]⁺ 166.1
[M-H]⁻ 156.6

These values suggest moderate polarity, aligning with the cyanomethoxy group’s contribution to molecular surface area .

Comparative logP and Topological Polar Surface Area (TPSA)

Compound logP TPSA (Ų)
Target Compound ~3.0 72.5
Benzyloxy Derivative ~3.5 48.7
Hydroxy-Methoxy Derivative ~1.8 85.7

Biological Activity

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Its molecular formula is C13H10BrNO4C_{13}H_{10}BrNO_4 and it has a molecular weight of approximately 324.13 g/mol. This compound features a bromine atom, a cyanomethoxy group, and a carboxylate ester, contributing to its diverse chemical reactivity and potential applications in various fields, particularly in biological research and medicinal chemistry.

The compound exhibits several notable properties:

  • Molecular Structure : The presence of the bromine atom and cyanomethoxy group allows for various chemical reactions, including oxidation, reduction, and substitution.
  • Synthesis : Typically involves multi-step procedures starting from readily available precursors using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity .

This compound interacts with specific molecular targets, potentially influencing various biochemical pathways. The unique functional groups allow it to inhibit or activate certain enzymes or receptors, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • Cell Viability Studies : In vitro assays have demonstrated that derivatives of benzofuran compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50% .
CompoundCell LineIC50 Value (nM)
This compoundA-549TBD
This compoundHeLaTBD

Case Studies

  • Oxidative Stress Induction : A study involving similar benzofuran derivatives indicated that these compounds could induce oxidative stress in animal models, leading to alterations in serum levels of vitamins A, E, C, and increased malondialdehyde levels . This suggests a potential mechanism where the compound may enhance free radical production.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to key proteins involved in cancer progression, indicating its potential as a therapeutic agent against specific cancers .

Applications in Research

The compound's biological activity makes it suitable for various research applications:

  • Drug Development : Its unique structure allows it to serve as a lead compound in the development of new anticancer drugs.
  • Biochemical Research : It can be utilized to study enzyme inhibition and receptor activation pathways.

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